Cyclohexane-1,1-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)
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Overview
Description
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-BROMO-3-NITROBENZOATE: is a complex organic compound characterized by the presence of bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of nitrobenzene derivatives using reagents like dibromohydantoin in the presence of sulfuric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure safety and efficiency. The process includes steps such as bromination, esterification, and cyclization, followed by purification techniques like recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro groups can yield amine derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the bromine sites.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a starting point for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-BROMO-3-NITROBENZOATE involves interactions with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene: This compound shares the bromine and nitro functional groups but lacks the complex cyclohexyl and phenyl structures.
4-Bromo-3-nitrobenzoic acid: Similar in structure but with a carboxylic acid group instead of the ester linkage.
Uniqueness: The uniqueness of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-BROMO-3-NITROBENZOATE lies in its complex structure, which provides multiple sites for chemical modification and functionalization. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C32H24Br2N2O8 |
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Molecular Weight |
724.3 g/mol |
IUPAC Name |
[4-[1-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]cyclohexyl]phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C32H24Br2N2O8/c33-26-14-4-20(18-28(26)35(39)40)30(37)43-24-10-6-22(7-11-24)32(16-2-1-3-17-32)23-8-12-25(13-9-23)44-31(38)21-5-15-27(34)29(19-21)36(41)42/h4-15,18-19H,1-3,16-17H2 |
InChI Key |
MYZMCMTVVHIFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=C(C=C4)OC(=O)C5=CC(=C(C=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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